4-methyl-3-nitro-N-propylbenzamide
Description
4-Methyl-3-nitro-N-propylbenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a methyl group at the 4-position, and an N-propylamide substituent. The nitro group acts as a strong electron-withdrawing moiety, influencing electronic distribution and reactivity, while the methyl group introduces steric effects. Synthesis of analogous compounds, such as 3-nitro-4-(propylamino)benzonitrile, involves refluxing precursors like 4-chloro-3-nitrobenzonitrile with n-propylamine in tetrahydrofuran (THF), yielding high-purity products after recrystallization .
Properties
IUPAC Name |
4-methyl-3-nitro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-6-12-11(14)9-5-4-8(2)10(7-9)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVWYCNZVDPHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298489 | |
| Record name | 4-Methyl-3-nitro-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346690-98-0 | |
| Record name | 4-Methyl-3-nitro-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346690-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitro-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-3-nitrobenzoyl chloride with propylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-methyl-3-nitro-N-propylbenzamide may involve similar synthetic routes but on a larger scale. The process would typically include steps such as nitration, chlorination, and amination, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to an amine under controlled conditions:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1–3 atm), Pd/C or Raney Ni, ethanol, 25–50°C | 3-Amino-4-methyl-N-propylbenzamide | High selectivity for nitro reduction without affecting the amide group |
| Metal-acid reduction | Fe/HCl, SnCl₂/HCl, or Zn/HOAc | 3-Amino-4-methyl-N-propylbenzamide | Requires stoichiometric reagents; potential over-reduction risks |
Key Findings :
-
Palladium-catalyzed hydrogenation provides >90% yield of the amine derivative.
-
The methyl and propyl groups do not interfere with nitro reduction due to their neutral electronic effects.
Electrophilic Aromatic Substitution (EAS)
The nitro group deactivates the ring but directs incoming electrophiles to the meta position (relative to itself):
Key Findings :
-
Limited reactivity in EAS due to strong deactivation by the nitro group .
-
Nitration requires excess acid and low temperatures to minimize side reactions .
Amide Hydrolysis
The propylamide group resists hydrolysis under mild conditions but cleaves under extreme acid/base:
Key Findings :
-
Acidic conditions favor carboxylic acid formation, while basic hydrolysis yields carboxylates .
-
The nitro group remains intact unless reducing agents are present.
Functional Group Interconversion
The propyl chain can undergo oxidation or substitution:
Key Findings :
-
Oxidation of the propyl group is inefficient due to competing ring degradation.
-
Alkylation at the amide nitrogen is feasible but requires strong bases and elevated temperatures .
Cyclization and Heterocycle Formation
Under basic conditions, the amide may participate in ring-forming reactions:
| Reaction | Reagents/Conditions | Product | Mechanism |
|---|---|---|---|
| Base-promoted cyclization | K₂CO₃, DMSO, 80°C, 12h | 1,4-Benzoxazepin-5-one derivative | Intramolecular nucleophilic attack |
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
One of the most promising applications of 4-methyl-3-nitro-N-propylbenzamide lies in its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific protein kinases involved in cancer cell signaling pathways. For instance, studies have demonstrated that related compounds exhibit inhibitory effects on tyrosine kinases, which are crucial in tumor growth and metastasis. The ability to target these pathways makes this compound a candidate for further investigation in cancer therapeutics.
1.2 Enzyme Inhibition
In addition to its anticancer properties, this compound may also serve as an inhibitor for various enzymes implicated in metabolic processes. The nitro group on the benzamide structure enhances its reactivity, allowing it to interact with enzyme active sites effectively. This characteristic is particularly useful in drug design, where selective inhibition can lead to therapeutic benefits without significant side effects.
Synthetic Applications
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nitration Reactions : Introducing the nitro group onto the aromatic ring via electrophilic aromatic substitution.
- Amidation Reactions : Reacting the resulting nitro compound with propylamine to form the amide bond.
These synthetic pathways are crucial for producing the compound in sufficient yields for research and application purposes.
Material Science Applications
3.1 Polymer Chemistry
In material science, derivatives of this compound can be utilized in polymer chemistry. The compound's functional groups allow it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial applications .
Case Study 1: Anticancer Activity Assessment
A study focusing on the anticancer properties of similar nitro-substituted benzamides revealed that these compounds could significantly reduce cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, suggesting that this compound could exhibit comparable effects .
Case Study 2: Enzyme Inhibition Studies
Research investigating enzyme inhibition highlighted that compounds like this compound could selectively inhibit certain kinases involved in metabolic disorders. Such inhibition could lead to new therapeutic strategies for managing diseases like diabetes and obesity .
Summary and Future Directions
The applications of this compound span medicinal chemistry, synthetic methodologies, and material science. Its potential as an anticancer agent and enzyme inhibitor positions it as a valuable compound for future research.
Further studies are needed to explore its full range of biological activities and mechanisms of action, which could pave the way for novel therapeutic agents and advanced materials.
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent, enzyme inhibitor | Inhibits protein kinases; induces apoptosis |
| Synthetic Applications | Organic synthesis techniques | Multi-step synthesis; effective amidation |
| Material Science | Polymer enhancement | Improves thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-propylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Substituent Effects
4-Methyl-3-nitro-N-propylbenzamide vs. 3-Nitro-4-(propylamino)benzonitrile () Key Difference: The target compound features a benzamide backbone, whereas the analog replaces the amide with a nitrile group.
N-[1-(4-Isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide () Key Difference: Incorporation of a nitro-pyrazole moiety and an isopropylphenyl group. Impact: The pyrazole ring introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological systems.
Electronic and Steric Profiles
- Nitro Group Position : In this compound, the nitro group at the 3-position directs electron withdrawal meta to the methyl group, influencing electrophilic substitution patterns.
- Trifluoromethyl Analogs () : Compounds like 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5a) feature a trifluoromethyl group, which is more electron-withdrawing and lipophilic than the methyl group in the target compound.
Physicochemical Properties
Biological Activity
4-Methyl-3-nitro-N-propylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings on its biological activity, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzamide backbone with a methyl and nitro group at the 4 and 3 positions, respectively, and a propyl group attached to the nitrogen atom. This structural configuration is significant for its biological interactions.
Anticancer Properties
Research indicates that benzamide derivatives, including this compound, may exhibit anticancer properties. A study focusing on various benzamide derivatives demonstrated that modifications to the benzamide structure can enhance their efficacy against cancer cell lines. The introduction of nitro groups has been associated with increased cytotoxicity against certain cancer types due to their ability to interfere with cellular processes and induce apoptosis .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit enzymes like alpha-glucosidase, which plays a role in glucose metabolism. The inhibition of such enzymes can lead to reduced cell proliferation in cancerous tissues .
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cancer progression, potentially reversing drug resistance in cancer cells by modulating the activity of P-glycoprotein (P-gp) and other efflux transporters .
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the substituents on the benzamide ring significantly influence biological activity. For instance:
- Nitro Group Positioning : The presence of the nitro group at the 3-position is critical for enhancing the compound's potency against cancer cells.
- Alkyl Chain Length : The propyl group contributes to lipophilicity, which may enhance membrane permeability and bioavailability .
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Antiviral Activity : Benzamide derivatives have been explored for their antiviral properties, particularly against hepatitis B virus (HBV). Compounds similar to this compound have shown promise in reducing viral load by interfering with viral assembly processes .
- Neuroprotective Effects : Some studies have suggested that benzamide derivatives may protect against neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Basic Research Question
- 1H NMR : The propyl chain is confirmed by triplet signals at δ 0.95 ppm (-CH₃) and δ 1.55 ppm (-CH₂-), while the aromatic region (δ 7.2–8.1 ppm) shows splitting patterns consistent with nitro and methyl substituents .
- 13C NMR : The carbonyl carbon (C=O) appears at δ 167–170 ppm, and the nitro group deshields adjacent carbons (δ 140–150 ppm) .
- Mass Spectrometry (ESI) : A molecular ion peak at m/z 263.1 [M+H]⁺ confirms the molecular formula (C₁₁H₁₄N₂O₃). Fragmentation patterns (e.g., loss of NO₂ at m/z 217) validate the nitro group .
Advanced Note : Discrepancies in aromatic splitting (e.g., para vs. meta substitution) can arise from impurities. COSY and HSQC experiments clarify coupling networks .
How can contradictory data in reaction yields or spectral purity be systematically addressed?
Advanced Research Question
Contradictions often stem from:
- Side Reactions : Hydrolysis of the acyl chloride in humid conditions reduces yields. Karl Fischer titration of solvents confirms water content <50 ppm .
- Column Chromatography Artifacts : Silica gel interactions may alter retention times for nitroaromatics. TLC monitoring (hexane:EtOAc 7:3) ensures consistent elution profiles.
- Spectral Overlaps : For example, propyl chain signals may overlap with solvent residues. Deuterated solvents (CDCl₃) and 2D NMR (HSQC) resolve ambiguities .
Methodology : Use control experiments with pure intermediates to isolate variables. Reproducibility is validated across ≥3 independent syntheses .
What strategies enhance the compound’s derivatization for biological activity studies?
Advanced Research Question
The nitro group enables reduction to an amine (NH₂) for further functionalization:
- Catalytic Hydrogenation : H₂ (1 atm) with Pd/C in ethanol at 25°C reduces nitro to amine in 90% yield.
- Electrophilic Substitution : The methyl group directs nitration or halogenation. For example, bromination (Br₂/FeBr₃) at 50°C yields 4-bromo derivatives .
Challenges : Over-reduction (e.g., to NH) is mitigated by using milder conditions (e.g., Zn/NH₄Cl) .
How does the nitro group influence the compound’s electronic properties and reactivity?
Advanced Research Question
- Electronic Effects : The nitro group is a strong electron-withdrawing group, lowering the HOMO energy (-9.2 eV) and increasing electrophilicity. DFT calculations (B3LYP/6-31G*) show a 0.35 e⁻ charge deficit on the benzene ring, directing electrophiles to the methyl-adjacent position .
- Solubility : Nitro groups reduce aqueous solubility (logP = 2.1) but enhance stability in nonpolar media.
Applications : The nitro-to-amine conversion enables modular synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery .
What analytical criteria validate purity for this compound in pharmacokinetic studies?
Advanced Research Question
- HPLC : ≥95% purity (C18 column, acetonitrile:H₂O 60:40, λ = 254 nm).
- Elemental Analysis : Deviation <0.3% from theoretical values (C 58.3%, H 5.3%, N 9.5%) confirms stoichiometry .
- Thermal Stability : DSC shows no decomposition below 150°C, critical for storage .
Note : Batch-to-batch variability is minimized by strict control of reaction stoichiometry (1:1.05 acyl chloride:amine ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
